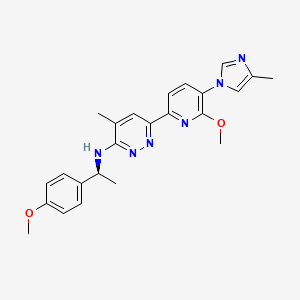
Abeta42-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Amyloid beta 42 involves the synthesis of the peptide using solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of Amyloid beta 42 typically involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, and the peptide is often produced in bulk for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Amyloid beta 42 undergoes various chemical reactions, including:
Aggregation: Amyloid beta 42 can aggregate to form oligomers and fibrils, which are associated with neurotoxicity in Alzheimer’s disease.
Metal Ion Interaction: It interacts with metal ions such as zinc and copper, which can influence its aggregation properties.
Common Reagents and Conditions
Metal Ion Interaction: Metal ions like zinc and copper are used to study the interaction with Amyloid beta 42.
Major Products Formed
科学研究应用
Amyloid beta 42 is extensively studied in various fields:
Chemistry: It is used to study peptide aggregation and the effects of metal ions on peptide structure.
Biology: Research focuses on its role in cellular processes and its interaction with other biomolecules.
Industry: It is used in the development of diagnostic tools and therapeutic agents for Alzheimer’s disease.
作用机制
Amyloid beta 42 exerts its effects through several mechanisms:
Aggregation: It aggregates to form toxic oligomers and fibrils that disrupt cellular function.
Interaction with Cellular Components: It interacts with cellular membranes, leading to oxidative stress and inflammation.
Molecular Targets and Pathways: Amyloid beta 42 targets various cellular pathways, including those involved in synaptic function and neuronal survival.
相似化合物的比较
Similar Compounds
Amyloid beta 40: Another peptide fragment of the amyloid precursor protein, but with a different aggregation profile.
Tau Protein: A protein that forms neurofibrillary tangles in Alzheimer’s disease, distinct from amyloid plaques.
Uniqueness
Amyloid beta 42 is unique due to its higher propensity to form toxic aggregates compared to Amyloid beta 40. This makes it a critical target for Alzheimer’s disease research and therapeutic development .
属性
IUPAC Name |
6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-15-12-21(20-10-11-22(24(27-20)32-5)30-13-16(2)25-14-30)28-29-23(15)26-17(3)18-6-8-19(31-4)9-7-18/h6-14,17H,1-5H3,(H,26,29)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVPGJMVNXPHO-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-dioxane-5-carboxylic acid](/img/structure/B8118089.png)

![1-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118101.png)
![3-Methylimidazo[1,5-a]pyridin-4-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118108.png)
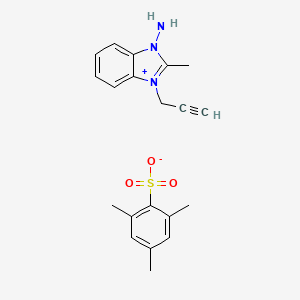
![1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium-2-amine;2,4,6-trimethylbenzenesulfonate](/img/structure/B8118118.png)
![(1R,3aR,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ol](/img/structure/B8118125.png)
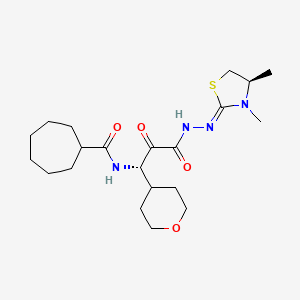
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
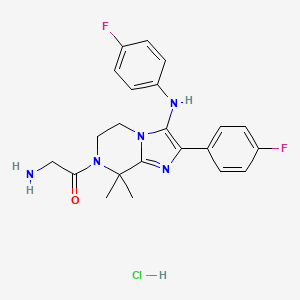
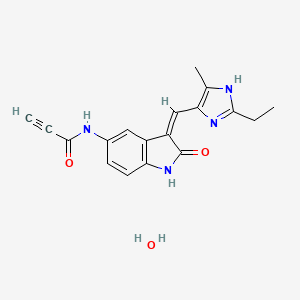
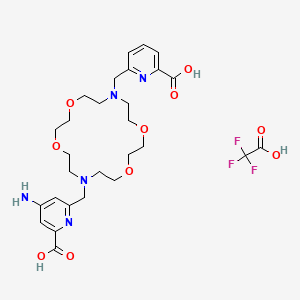
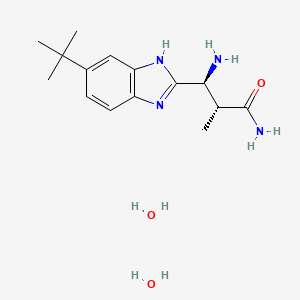
![6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride](/img/structure/B8118208.png)
